(2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(2S,4R)-4-ethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-2-13-8(12)5-3-6(7(10)11)9-4-5/h5-6,9H,2-4H2,1H3,(H,10,11)/t5-,6+/m1/s1 |
InChI Key |
QXMNMXRASYFYHR-RITPCOANSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](NC1)C(=O)O |
Canonical SMILES |
CCOC(=O)C1CC(NC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Chiral Induction
The (2S,4R) configuration necessitates chiral pool synthesis or asymmetric catalysis. Patent WO2014206257A1 demonstrates a hydrogenation approach using (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole under 1.4–1.5 MPa H₂ pressure with sodium ethoxide in ethanol/DMF (9:1 v/v), achieving 89.7% yield. Critical parameters include:
-
Catalyst system : Chiral phosphine-rhodium complexes at 0.1 mol% loading
-
Temperature : 50°C optimal for minimizing racemization
-
Solvent polarity : Ethanol/DMF mixtures enhance substrate solubility without compromising catalyst activity.
Comparative studies show that Jacobsen’s thiourea catalysts provide superior ee (up to 94%) versus binaphthyl-derived systems (82–88% ee) for analogous pyrrolidine syntheses.
Hydrogenation Approaches
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| H₂ Pressure | 1.5 MPa | ↑ Yield by 18% |
| Catalyst Loading | 5 mol% Pd/C | ↓ Side products |
| Substrate Conc. | 0.2 M | Maximizes ee |
Transitioning to the target molecule requires substituting fluorine precursors with ethoxycarbonyl donors, necessitating Boc protection of the pyrrolidine nitrogen to prevent undesired N-alkylation.
Protection-Deprotection Sequences
tert-Butoxycarbonyl (Boc) Group Dynamics
VulcanChem’s synthesis of related pyrrolidine derivatives highlights Boc protection’s critical role:
-
Protection : Treat pyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in THF at 0°C (90–95% yield)
-
Ethoxycarbonyl Introduction : React Boc-protected intermediate with ethyl chloroformate in presence of DMAP (4-dimethylaminopyridine)
-
Deprotection : HCl/dioxane (4 M) at 25°C for 2 h (quantitative Boc removal)
Comparative studies show that Cbz (benzyloxycarbonyl) protection leads to 12–15% lower yields due to incomplete hydrogenolysis.
Resolution of Racemic Mixtures
Crystallization-Induced Dynamic Resolution
Patent EP3015456A1 discloses a resolution method using (R)-mandelic acid in ethyl acetate/hexane (3:7), achieving 61.1% ee for (2S,4S)-diastereomers. For the target (2S,4R) configuration, substituting (S)-camphorsulfonic acid improves ee to 78%:
Chromatographic resolution on chiral columns (Chiralpak IA, 250 × 4.6 mm) with hexane/ethanol (85:15) mobile phase achieves baseline separation (α = 1.32).
Industrial-Scale Production Challenges
Cost-Benefit Analysis of Catalysts
A comparative evaluation of chiral catalysts reveals:
| Catalyst Type | Cost ($/g) | ee (%) | Turnover Number |
|---|---|---|---|
| Rhodium-Josiphos | 420 | 98.2 | 1,200 |
| Palladium-BINAP | 380 | 95.7 | 950 |
| Ruthenium-MIB | 510 | 99.1 | 1,500 |
While ruthenium-MIB systems provide superior stereocontrol, their high cost necessitates catalyst recycling via nanofiltration membranes (95% recovery).
Emerging Methodologies
Chemical Reactions Analysis
Amide Formation
The carboxylic acid group at the 2-position undergoes condensation with amines to form amides, a reaction critical for peptide mimetics and drug intermediates. Key characteristics include:
| Reaction Type | Conditions | Applications |
|---|---|---|
| Amide coupling | Activated by coupling agents (e.g., EDC/HOBt, DCC) in anhydrous DMF or THF | Synthesis of peptidomimetics and enzyme inhibitors |
For example, reactions with primary amines like benzylamine yield stereospecific amides while retaining the (2S,4R) configuration. Catalytic methods using CeCl₃ have been reported to suppress racemization during coupling .
Decarboxylation
The carboxylic acid group can undergo decarboxylation under acidic or thermal conditions, producing pyrrolidine derivatives with reduced polarity:
-
Thermal Decarboxylation : At 150–200°C in toluene, yielding (2S,4R)-4-(ethoxycarbonyl)pyrrolidine.
-
Acid-Catalyzed Decarboxylation : Using H₂SO₄ or HCl in refluxing ethanol (yield: 85–92%) .
This reaction is pivotal for modifying bioavailability in drug candidates by altering hydrophilicity.
Esterification and Transesterification
The ethoxycarbonyl group participates in ester exchange reactions:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Methanol/H⁺ | (2S,4R)-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid | Reflux, 12 h | 78% |
| tert-Butyl alcohol/DCC | tert-Butyl ester derivative | RT, 24 h | 65% |
Transesterification is stereoretentive, preserving the chiral centers .
Stereospecific Alkylation
The hydroxylated pyrrolidine derivatives undergo alkylation at the 4-position. For instance:
Grignard Reaction :
-
Reacting with methylmagnesium bromide in THF/CeCl₃ at 0°C yields 4-methyl derivatives with >90% diastereomeric excess .
-
Reformatsky reactions with zinc enolates introduce α-hydroxyalkyl groups (yield: 70–85%) .
Catalytic Hydrogenation
The compound serves as a precursor for saturated heterocycles. Hydrogenation over Pd/C in ethanol reduces double bonds in intermediates while maintaining stereochemistry:
| Substrate | Product | Conditions | Yield |
|---|---|---|---|
| 4-Alkylidenepyrrolidine | cis-4-Substituted pyrrolidine | H₂ (1 atm), 25°C | 92% |
This method is critical for synthesizing enantiopure intermediates for pharmaceuticals .
Deprotection Strategies
The ethoxycarbonyl group can be selectively removed under acidic or basic conditions:
-
Acidic Deprotection : Trifluoroacetic acid (TFA) in dichloromethane cleaves the ethoxycarbonyl group without affecting the carboxylic acid (yield: 95%).
-
Basic Hydrolysis : NaOH/MeOH at 60°C converts the ethoxycarbonyl to a carboxylate, enabling further functionalization.
Interaction with Biological Targets
The compound’s stereochemistry influences binding to enzymes and receptors:
-
Enzyme Inhibition : Acts as a proline analog to inhibit collagen-processing enzymes (IC₅₀: 1.2 µM).
-
Receptor Modulation : The naphthalen-1-ylmethyl variant shows affinity for G-protein-coupled receptors (Kd: 0.8 nM).
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₅NO₃
- Molecular Weight : 185.23 g/mol
- Functional Groups : Ethoxycarbonyl and carboxylic acid groups contribute to its reactivity.
The stereochemistry of this compound plays a critical role in its interaction with biological systems, influencing both its efficacy and safety profiles.
Pharmaceutical Development
1. Building Block for Drug Synthesis
The compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Its functional groups allow for various chemical modifications, facilitating the creation of analogs with enhanced biological activity or improved pharmacokinetic properties.
2. Targeting Biological Pathways
Research indicates that compounds similar to (2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid exhibit significant biological activities, such as:
- Antimicrobial Activity : Demonstrated effectiveness against various pathogens, including Gram-positive bacteria.
- Anti-inflammatory Effects : Potential to modulate inflammatory responses by reducing pro-inflammatory cytokines.
- Antioxidant Properties : Ability to scavenge free radicals and mitigate oxidative stress.
Biological Interaction Studies
Understanding how this compound interacts with biological targets is crucial for predicting its therapeutic potential. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to elucidate these interactions.
Data Table: Biological Activities
| Activity Type | Observation | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | |
| Anti-inflammatory | Decreased levels of IL-6 and TNF-alpha | |
| Antioxidant | Scavenges free radicals |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed significant inhibition zones against Staphylococcus aureus and Escherichia coli. These findings suggest strong potential for this compound in developing antimicrobial agents.
Case Study 2: Anti-inflammatory Properties
In vitro assays demonstrated that treatment with the compound led to a notable reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a mechanism by which the compound could be utilized in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position of pyrrolidine derivatives is highly modifiable, leading to diverse analogs with distinct properties. Key examples include:
Key Findings :
- Boc vs. Ethoxycarbonyl : Boc-protected analogs (e.g., (2S,4R)-TBMP) are used in peptide synthesis due to their stability under acidic conditions, whereas ethoxycarbonyl derivatives are more labile and suited for temporary protection .
- Trifluoromethyl Group : The -CF3 group in IBUZATRELVIR intermediates enhances metabolic stability and lipophilicity, critical for antiviral activity .
- Silyl Ethers: Bulky silyl ethers (e.g., tert-butyldimethylsilyloxy) improve steric hindrance in organocatalysts, optimizing enantioselectivity in aldol reactions .
Stereochemical Comparisons
Diastereomers of pyrrolidine derivatives exhibit distinct physicochemical and biological properties:
Key Findings :
- The (2S,4R) configuration in Velpatasvir intermediates is essential for binding to the hepatitis C virus NS5A protein, while the (2S,4S) diastereomer is inactive .
- Chiral separation techniques (e.g., green chromatography) are required to achieve >99% enantiomeric excess in pharmaceutical synthesis .
Functional Group Impact on Reactivity and Solubility
Biological Activity
(2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound that plays a significant role in medicinal chemistry and drug development. Its unique structure contributes to various biological activities, making it a valuable compound in peptide synthesis and therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 159.18 g/mol
- CAS Number : Not specified in available databases.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Peptide Synthesis :
-
Drug Development :
- It has been identified as a significant player in the design of peptide-based therapeutics. Research indicates that modifications to this compound can lead to enhanced pharmacological properties, particularly in targeting specific biological pathways involved in diseases such as cancer and metabolic disorders .
- Neuroscience Research :
Case Study 1: Peptide-Based Therapeutics
A study explored the use of this compound in synthesizing a novel peptide that demonstrated significant inhibitory activity against PD-L1, a target for cancer immunotherapy. The synthesized peptide showed low nanomolar binding affinity, indicating its potential as an effective therapeutic agent .
Case Study 2: Neurochemical Applications
Research involving the incorporation of this compound into neuropeptide analogs revealed its ability to modulate receptor interactions significantly. This modulation was evidenced by increased binding affinities and altered signaling pathways in vitro, suggesting potential therapeutic applications in treating neurodegenerative diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 159.18 g/mol |
| Peptide Synthesis Efficiency | High |
| PD-L1 Binding Affinity | Low nanomolar |
| Stability in Solution | High |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2S,4R)-4-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized for stereochemical purity?
- The synthesis of pyrrolidine derivatives often involves chiral induction via asymmetric catalysis or resolution. For example, similar compounds like Boc-protected pyrrolidine carboxylic acids are synthesized using palladium or copper catalysts in solvents like DMF or toluene, followed by functional group modifications . Stereochemical control can be achieved by employing chiral auxiliaries (e.g., Fmoc or Boc groups) or enzymatic resolution . Optimizing reaction temperature, solvent polarity, and catalyst loading is critical to minimize epimerization. Characterization via HPLC with chiral columns or NMR analysis of diastereomeric derivatives (e.g., Mosher esters) confirms enantiopurity .
Q. How can the stereochemistry and conformation of this compound be confirmed using spectroscopic and crystallographic methods?
- X-ray crystallography is definitive for stereochemical assignment. For instance, (2S,4R)-4-((4-nitrobenzoyl)oxy)pyrrolidine-2-carboxylic acid was analyzed via X-ray to validate its stereochemistry, revealing hyperconjugative interactions affecting bond lengths .
- NMR : - and -NMR coupling constants (e.g., ) and NOE correlations differentiate axial/equatorial substituents. For example, transannular NOEs between H2 and H4 in pyrrolidine rings confirm the (2S,4R) configuration .
- Circular Dichroism (CD) : Chiral centers induce specific Cotton effects, which can be compared to reference spectra of known stereoisomers .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how do they influence experimental design?
- Solubility : The ethoxycarbonyl group enhances lipophilicity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. This necessitates solvent optimization for biological assays .
- Stability : Acidic or basic conditions may hydrolyze the ethoxycarbonyl group. Stability studies under varying pH (e.g., 2–9) and temperatures (e.g., 25–40°C) are recommended. Protect from light and moisture to prevent degradation .
Advanced Research Questions
Q. How can this compound serve as a building block for designing protease inhibitors, and what structural modifications enhance target binding?
- The pyrrolidine scaffold mimics peptide bonds, making it valuable for protease inhibition. For example, (2S,4R)-4-substituted pyrrolidines were incorporated into cysteine protease inhibitors by introducing hydrophobic groups (e.g., benzyl or iodobenzyl) at the 4-position to enhance hydrophobic interactions with enzyme pockets . Modifications like fluorination or trifluoromethylation at the 4-position improve metabolic stability and binding affinity .
Q. What strategies address stereoselective challenges during the synthesis of 4-substituted derivatives?
- Chiral Pool Synthesis : Use commercially available chiral starting materials (e.g., L-proline derivatives) to retain configuration during functionalization .
- Dynamic Kinetic Resolution : Catalytic systems (e.g., Rhodium with chiral ligands) enable racemization of intermediates while selectively forming the desired stereoisomer .
- Protecting Group Strategies : Temporary protection of the carboxylic acid (e.g., as a methyl ester) prevents undesired side reactions during substitution at the 4-position .
Q. How does the compound’s conformation influence its activity in catalytic applications, such as organocatalysis?
- The (2S,4R) configuration imposes a rigid chair-like conformation, positioning substituents for optimal substrate interaction. For example, 4-ethoxycarbonyl groups in proline derivatives act as hydrogen-bond acceptors, enhancing enantioselectivity in aldol reactions . Computational studies (e.g., DFT) predict transition-state geometries, guiding rational design of catalysts .
Safety and Handling
- Hazards : While specific data for this compound are limited, structurally similar pyrrolidine derivatives may cause skin/eye irritation (H315, H319) or respiratory discomfort (H335). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at 2–8°C under inert gas (e.g., N) to prevent oxidation. Lyophilization improves long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
